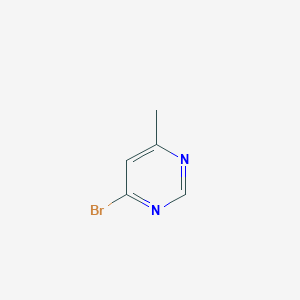

4-Bromo-6-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPCCNWUSHSRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668598 | |

| Record name | 4-Bromo-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69543-98-2 | |

| Record name | 4-Bromo-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69543-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 4-Bromo-6-methylpyrimidine: Properties, Synthesis, and Applications

Introduction: The Strategic Value of Functionalized Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability. Within this class, halogenated pyrimidines serve as exceptionally versatile building blocks, enabling rapid diversification and exploration of chemical space through modern cross-coupling methodologies.[2]

This compound (CAS No: 69543-98-2) is a key heterocyclic intermediate. The strategic placement of a bromine atom at the 4-position, activated by the electron-withdrawing pyrimidine ring, makes it an excellent substrate for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and synthetic chemistry.

Core Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 69543-98-2 | [3] |

| Molecular Formula | C₅H₅BrN₂ | [3][4] |

| Molecular Weight | 173.02 g/mol | [3][4] |

| Appearance | Off-white to yellow solid | N/A |

| InChIKey | GBPCCNWUSHSRTM-UHFFFAOYSA-N | [5] |

| Hazard Classification | Irritant | [3] |

Synthesis of this compound

The synthesis of functionalized bromopyrimidines can be approached through various routes. A common and effective strategy involves the direct bromination of a suitable pyrimidine precursor. While multiple specific pathways exist, a general and scalable one-pot method has been developed for synthesizing 4-bromopyrimidines, offering an attractive alternative to more complex, multi-step procedures.[6]

One-Pot Synthesis from N-(cyanovinyl)amidines

A robust method involves the cyclization of N-(cyanovinyl)amidines under the influence of dry hydrogen bromide in dioxane.[6] This approach is efficient and less time-consuming than traditional methods.

Conceptual Workflow

Caption: Conceptual workflow for one-pot synthesis.

Experimental Protocol: General Procedure

This protocol is adapted from a general method for 4-bromopyrimidine synthesis.[6]

-

Reaction Setup: To a saturated solution of dry hydrogen bromide in 1,4-dioxane (e.g., 30 mL), add the appropriate N-cyanovinylamidine precursor (10 mmol).

-

Reaction Execution: Stir the resulting mixture at a controlled temperature of 15-20°C for approximately 2 hours. The acidic environment facilitates the cyclization and incorporation of the bromide.

-

Quenching and Isolation: Allow the reaction mixture to stand at room temperature for 1 hour. Subsequently, pour the mixture into crushed ice to precipitate the product.

-

Purification: The resulting solid, this compound, can be collected by filtration and recrystallized from a suitable solvent like n-hexane to achieve high purity.

Causality Behind Choices:

-

Dry HBr/Dioxane: Anhydrous conditions are crucial. HBr serves as both the acid catalyst for the cyclization of the amidine and the bromine source. Dioxane is an appropriate solvent that is stable to the strong acid.

-

Low Temperature: Maintaining a temperature of 15-20°C controls the reaction rate, preventing potential side reactions and decomposition.

-

Ice Quench: Pouring the reaction mixture into ice provides a rapid and effective way to quench the reaction and precipitate the organic product, which typically has low solubility in cold aqueous media.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the reactivity of its C-Br bond. This position is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for constructing complex molecular architectures.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species (like a boronic acid or ester) with an organic halide.[7][8][9] For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 4-position.

Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a representative example based on established procedures.[10][11]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.1-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

-

Catalyst and Solvent Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), to the flask. Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.

-

Reaction Execution: Heat the mixture to 80-100°C and monitor the reaction progress using TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Choices:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄): This is the heart of the reaction, cycling between Pd(0) and Pd(II) states to facilitate the bond formation.[10]

-

Base (e.g., K₃PO₄): The base is essential for activating the organoboron species to facilitate the transmetalation step, where the organic group is transferred to the palladium center.[9]

-

Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12][13][14] This reaction is exceptionally valuable as it allows for the facile formation of aryl amines from aryl halides, a transformation that is often challenging using classical methods. With this compound, this reaction enables the introduction of primary or secondary amines at the 4-position, a crucial step in the synthesis of many pharmaceutical candidates.

Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol is a representative example based on established procedures.[15]

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the amine (e.g., morpholine, 1.2 eq).

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

-

Reaction Execution: Seal the tube and heat the mixture to 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography.

Causality Behind Choices:

-

Phosphine Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (like XPhos) stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination.[12][15]

-

Strong Base (e.g., NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center, forming the crucial palladium-amido intermediate.[14][15]

-

Anhydrous Conditions: Water can interfere with the catalyst and the strong base, so anhydrous conditions are essential for high yields.

Applications in Drug Discovery and Materials Science

The ability to easily functionalize this compound makes it a valuable precursor in the synthesis of diverse chemical libraries for high-throughput screening. The pyrimidine core is a known pharmacophore in many areas, including oncology, infectious diseases, and neurology.[1][2]

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of the enzyme. The ability to append various aryl and amino groups onto the this compound scaffold via Suzuki and Buchwald-Hartwig reactions allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[16]

-

Agrochemicals: Similar to pharmaceuticals, the development of new herbicides, insecticides, and fungicides relies on creating novel molecular structures. Derivatives of this compound can be synthesized to develop new crop protection agents.[16]

-

Endothelin Receptor Antagonists: Substituted pyrimidines are central to drugs like Macitentan, a dual endothelin receptor antagonist. The synthesis of such complex molecules often relies on the sequential, controlled functionalization of a pyrimidine core, for which 4-bromo-pyrimidines are ideal starting points.[17]

Spectroscopic Characterization

Unambiguous characterization of this compound and its derivatives is essential. NMR spectroscopy is a primary tool for this purpose.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

A singlet for the methyl protons (CH₃), likely in the δ 2.5-2.8 ppm range.

-

Two signals for the aromatic pyrimidine protons. The proton at C5 (between the bromo and methyl groups) would appear as a singlet, and the proton at C2 would appear as another singlet, both in the aromatic region (likely δ 8.5-9.0 ppm).

-

-

¹³C NMR: The carbon NMR would show five distinct signals corresponding to the five carbon atoms in the molecule, with chemical shifts characteristic of a substituted pyrimidine ring.

Note: Actual chemical shifts can vary based on the solvent and experimental conditions. It is always best to compare with data from a known standard or from literature for similar compounds.[2][18][19]

Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is paramount. This compound should be handled with appropriate care.

-

Hazard Identification: Classified as an irritant. May cause skin, eye, and respiratory irritation.[3][20] Harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[20][21] Handle in a well-ventilated area or a chemical fume hood.[20][22]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[21][22]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45117387, this compound. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58092719, 4-Bromo-6-methylpyridin-3-ol. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70700864, 4-Bromo-6-methoxypyrimidine. Available: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available: [Link]

-

HETEROCYCLES, Vol. 51, No. 11 (1999). Synthesis of Some 4-Bromopyrimidines and Condensed 4-Bromopyrimidines by One-Pot Reaction. Available: [Link]

-

Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available: [Link]

-

PubChemLite. This compound (C5H5BrN2). Available: [Link]

-

MDPI (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available: [Link]

-

ResearchGate (2020). PDF: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Available: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available: [Link]

-

YouTube (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available: [Link]

-

SpectraBase. 4-AMINO-2-BROMO-6-METHYL-5,6,7,8-TETRAHYDROPYRIDO-[2,3-D]-PYRIMIDINE. Available: [Link]

-

YouTube (2020). Buchwald-Hartwig cross-coupling reaction. Available: [Link]

-

ResearchGate (2012). Request PDF: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available: [Link]

-

Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 116484351, 4-Bromo-6-(2-methyl-4-pyridinyl)pyrimidine. Available: [Link]

-

MDPI (2022). Recent Advances in Pyrimidine-Based Drugs. Available: [Link]

-

ResearchGate (2014). ¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Available: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. Available: [Link]

-

PubMed (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Available: [Link]

-

YouTube (2018). NMR Analysis - Determining a Structure with IR and NMR. Available: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 4. This compound | C5H5BrN2 | CID 45117387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C5H5BrN2) [pubchemlite.lcsb.uni.lu]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR [m.chemicalbook.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-6-methylpyrimidine

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-6-methylpyrimidine, identified by its CAS number 69543-98-2 .[1] As a key heterocyclic building block, this compound serves as a versatile precursor in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. This document details its physicochemical properties, outlines robust synthetic strategies, explores its reactivity in pivotal cross-coupling reactions, and provides validated experimental protocols. The guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this reagent's potential and practical application.

Introduction: The Strategic Value of Halogenated Pyrimidines

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active compounds, including several approved drugs.[2] Its presence in the nucleic acids DNA and RNA underscores its inherent biocompatibility and significance. The strategic introduction of a halogen, such as bromine, onto the pyrimidine ring transforms it into a powerful synthetic intermediate. Specifically, the bromine atom in this compound acts as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[3][4] This reactivity allows for the systematic and modular construction of novel derivatives, a cornerstone of modern medicinal chemistry and library synthesis.[3] This guide will elucidate the chemical principles and practical methodologies required to effectively utilize this valuable building block.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and spectral properties is critical for its successful application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 69543-98-2 | [1] |

| Molecular Formula | C₅H₅BrN₂ | [1][5] |

| Molecular Weight | 173.02 g/mol | [1] |

| Appearance | Light yellow solid (typical) | [3] |

| InChI Key | GBPCCNWUSHSRTM-UHFFFAOYSA-N | [5] |

| SMILES | CC1=CC(=NC=N1)Br | [5] |

Spectroscopic Profile (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): The proton spectrum is expected to show three distinct signals. A singlet for the methyl protons (CH₃) around δ 2.6-2.8 ppm. The two aromatic protons on the pyrimidine ring will appear as singlets (or narrow doublets with small coupling), with the H2 proton typically resonating downfield (δ ~8.8-9.0 ppm) due to the influence of two adjacent nitrogen atoms, and the H5 proton appearing more upfield (δ ~7.2-7.4 ppm).

-

¹³C NMR (CDCl₃, 101 MHz): The carbon spectrum will display five signals. The methyl carbon will be upfield (δ ~24-26 ppm). The four aromatic carbons will have distinct chemical shifts, with the carbon bearing the bromine (C4) appearing around δ ~150-155 ppm. The other ring carbons (C2, C5, C6) will have shifts characteristic of a substituted pyrimidine ring.

-

Mass Spectrometry (EI-MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 172 and 174.

Synthesis of this compound

While various methods exist for the synthesis of brominated pyrimidines, a common and reliable strategy involves the transformation of a more accessible pyrimidinone precursor. The following pathway is a well-established and logical approach.

Caption: Synthetic pathway from 4-Hydroxy-6-methylpyrimidine to the target compound.

Protocol 1: Synthesis via Bromination of 4-Hydroxy-6-methylpyrimidine

This protocol describes a robust method analogous to well-precedented transformations of hydroxypyrimidines into their corresponding bromo derivatives.[3] The hydroxyl group of a pyrimidinone is tautomerically equivalent to a ketone, which is not a good leaving group. Therefore, it must first be activated, typically by treatment with a phosphorus oxyhalide.

Rationale for Reagent Selection:

-

Phosphorus oxybromide (POBr₃): This is the classic and most direct reagent for converting a hydroxypyrimidine to a bromopyrimidine. It acts as both a dehydrating agent and a bromide source.

-

Phosphorus tribromide (PBr₃) with Bromine (Br₂): This combination can also be effective and is sometimes more readily available. It achieves the same overall transformation.

-

Solvent: The reaction is often run neat (using excess POBr₃ as the solvent) or in a high-boiling, non-protic solvent like acetonitrile or toluene.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 4-Hydroxy-6-methylpyrimidine (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxybromide (POBr₃, 3.0-5.0 eq) to the flask under a nitrogen atmosphere. The mixture may be heated gently to melt the POBr₃ if it is solid.

-

Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker within a fume hood. This is a highly exothermic and hazardous step that will generate HBr gas.

-

Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Key Reactions and Synthetic Utility

The synthetic power of this compound is most evident in its participation in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, combined with the C-Br bond, makes this substrate an excellent coupling partner.

Caption: Key cross-coupling reactions involving this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds.[6] The protocol below is a self-validating system for coupling an arylboronic acid with this compound.

Rationale for Component Selection:

-

Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available, and highly effective catalyst for a wide range of Suzuki couplings.[6]

-

Base (K₂CO₃ or K₃PO₄): An inorganic base is essential for the transmetalation step of the catalytic cycle. Potassium carbonate is a good general-purpose base.[6]

-

Solvent (Dioxane/Water): A mixture of an organic solvent (dioxane) and water is commonly used. The water helps to dissolve the inorganic base and facilitates the reaction.[6]

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Then, add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting bromopyrimidine is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-6-methylpyrimidine product.

Applications in Drug Discovery

The 4-substituted-6-methylpyrimidine scaffold is of significant interest in medicinal chemistry. The pyrimidine core can engage in hydrogen bonding interactions with biological targets, while the substituent introduced via cross-coupling can be tailored to occupy specific binding pockets, thereby modulating potency and selectivity. This core is found in molecules designed as kinase inhibitors, receptor antagonists, and anti-infective agents.[2][7][8] For example, derivatives of bromopyrimidines are central to the structure of drugs like Macitentan, an endothelin receptor antagonist.[8] The ability to rapidly diversify the substituent at the 4-position using the protocols described herein makes this compound an invaluable tool for generating compound libraries for high-throughput screening.

Safety, Handling, and Storage

Hazard Identification:

-

This compound is classified as an irritant.[1]

-

It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[1]

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[9]

-

Avoid breathing dust or vapors.[11] Wash hands thoroughly after handling.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

-

Keep away from strong oxidizing agents and sources of ignition.[10][13]

First Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[11]

-

Ingestion/Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.[10][11]

References

-

PubChemLite. This compound (C5H5BrN2). [Link]

-

PubChem. 4-Bromo-6-methoxypyrimidine. [Link]

-

Heterocycles. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 4-Bromo-6-(2-methyl-4-pyridinyl)pyrimidine. [Link]

-

MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]

- Google Patents. Method for preparing 3-bromo-4-methylpyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. [Link]

-

PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]

Sources

- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - this compound (C5H5BrN2) [pubchemlite.lcsb.uni.lu]

- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

4-Bromo-6-methylpyrimidine: A Comprehensive Technical Guide for Advanced Research

This in-depth guide provides a comprehensive overview of 4-Bromo-6-methylpyrimidine, a critical building block for researchers, scientists, and professionals in drug development. This document delves into its core chemical and physical properties, synthesis, handling, and its significant applications in medicinal chemistry, offering a foundational resource for its effective and safe utilization in the laboratory.

Core Chemical Identity and Properties

This compound is a halogenated pyrimidine derivative that serves as a versatile intermediate in organic synthesis. Its molecular structure, featuring a pyrimidine ring substituted with a bromine atom and a methyl group, provides reactive sites for a variety of chemical transformations.

Molecular and Physicochemical Data

A summary of the key quantitative data for this compound is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C5H5BrN2 | [1][2] |

| Molecular Weight | 173.01 g/mol | [1] |

| CAS Number | 69543-98-2 | [1][2] |

| Monoisotopic Mass | 171.96361 Da | [3] |

| Appearance | Not explicitly stated, though related compounds are often solids. | |

| Purity | Typically ≥95% | [1] |

Structural Representation

The structural formula of this compound is crucial for understanding its reactivity and interactions.

Caption: General synthetic workflow for 4-substituted 5-bromo-6-methylpyrimidines. [4]

Detailed Experimental Protocol: Synthesis of 5-Bromo-4-chloro-6-methylpyrimidine

[4] This protocol is adapted from a scalable synthetic route.

Step 1: Synthesis of 6-methylpyrimidin-4-ol

-

Condense formamidine acetate with methyl acetoacetate. This reaction provides the foundational pyrimidine ring structure.

Step 2: Bromination

-

Treat the 6-methylpyrimidin-4-ol with N-bromosuccinimide (NBS). This step regioselectively introduces a bromine atom at the 5-position.

Step 3: Chlorination

-

A solution of 5-bromo-6-methylpyrimidin-4-ol (20 g, 100 mmol) in phosphorus oxychloride (POCl3, 200 mL) is stirred at reflux for 2 hours. [4]2. The reaction is then allowed to cool to room temperature and stirred for an additional hour under a nitrogen atmosphere. [4]3. The reaction mixture is concentrated under reduced pressure. [4]4. The residue is partitioned between ethyl acetate (200 mL) and a saturated aqueous solution of sodium bicarbonate (300 mL). [4]5. The layers are separated, and the aqueous layer is extracted further with ethyl acetate (3 x 200 mL). [4]6. The combined organic extracts are washed with brine (2 x 200 mL), dried over sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure to yield the product. [4]

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine scaffolds are integral to a wide range of therapeutic agents due to their ability to mimic purine bases and interact with biological targets. [5][6]this compound, as a functionalized pyrimidine, is a valuable building block for creating diverse molecular libraries for drug screening.

The bromine atom serves as a key functional handle for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. [7]These reactions allow for the introduction of a wide range of substituents at the 4-position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including:

-

Anticancer [8]* Antibacterial and Antifungal [5]* Antiviral [5]* Anti-inflammatory [8]* Central Nervous System (CNS) activity [5] The versatility of the pyrimidine core makes this compound a compound of high interest for the development of novel therapeutics targeting a multitude of diseases. [6]

Safe Handling, Storage, and Disposal

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Statement: this compound is classified as an irritant. [2]It may cause skin and serious eye irritation. [2] Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood. [9][10]Facilities should be equipped with an eyewash station. [9]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. [10] * Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper glove removal technique. * Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact. [9]* Hygiene: Wash hands thoroughly after handling the product, before breaks, and at the end of the workday. [9]Do not eat, drink, or smoke in the laboratory.

-

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [9][11]Keep away from heat, sparks, and open flames. [12]For long-term storage, temperatures of -20°C are recommended. [13]* Incompatible Materials: Avoid strong oxidizing agents. [11]

Accidental Release and Disposal

-

Spill Response:

-

Ensure adequate ventilation and remove all sources of ignition. [9] 2. Wear appropriate PPE. 3. Contain the spill using an inert absorbent material. [9] 4. Collect the material into a suitable, closed container for disposal. 5. Clean the spill area thoroughly. [10]* Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations at an approved waste disposal plant. [9][12]Do not allow the product to enter drains or waterways. [9]

-

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an invaluable tool for the design and synthesis of novel therapeutic agents. Adherence to strict safety protocols during its handling and storage is essential for its effective and responsible use in the research and development of next-generation pharmaceuticals.

References

-

Synchem. This compound. 1

-

AK Scientific, Inc. 4-Bromo-5-iodo-6-methylpyrimidine Safety Data Sheet. 9

-

Thieme Connect. Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. 4

-

PubChem. This compound. 14

-

Sun-shinechem. 4-Bromo-6-methylpyridine-2-carbonitrile. 13

-

SAFETY DATA SHEET. 3-BROMO-4-METHYLPYRIDINE. 12

-

PubChemLite. This compound (C5H5BrN2). 3

-

PubChem. 4-Bromo-6-methoxypyrimidine. 15

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Matrix Scientific. This compound. 2

-

HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. 16

-

SAFETY DATA SHEET. 3-BROMO-4-METHYLPYRIDINE. 11

-

Fisher Scientific. SAFETY DATA SHEET. 17

-

Benchchem. Methyl 4-bromo-6-methylpicolinate. 7

-

PubChem. 4-Bromo-6-methylpyridin-3-ol. 18

-

Benchchem. An In-depth Technical Guide to the Safe Handling, and Storage of 4-Bromo-2-methylpyridine. 10

-

ChemicalBook. 4-bromo-2-chloro-6-methylpyridine. 19

-

MDPI. Recent Advances in Pyrimidine-Based Drugs. 5

-

PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. 6

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. 8

-

ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. 20

Sources

- 1. synchem.de [synchem.de]

- 2. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 3. PubChemLite - this compound (C5H5BrN2) [pubchemlite.lcsb.uni.lu]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. mdpi.com [mdpi.com]

- 6. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. aksci.com [aksci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. 4-Bromo-6-methylpyridine-2-carbonitrile | CAS 886372-53-8 | Sun-shinechem [sun-shinechem.com]

- 14. This compound | C5H5BrN2 | CID 45117387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Bromo-6-methoxypyrimidine | C5H5BrN2O | CID 70700864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. fishersci.com [fishersci.com]

- 18. 4-Bromo-6-methylpyridin-3-ol | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 4-bromo-2-chloro-6-methylpyridine | 1206250-53-4 [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

Introduction: The Critical Role of Solubility in Preclinical Research

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-6-methylpyrimidine for Drug Discovery Professionals

This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the structural core of numerous biologically active molecules, including pharmaceuticals and agrochemicals. For researchers in drug development, understanding the physicochemical properties of such building blocks is not merely academic; it is a foundational pillar of successful preclinical progression. Among these properties, aqueous solubility is arguably one of the most critical.

Poor solubility can severely hamper drug discovery efforts, leading to unreliable bioassay results, challenges in formulation for in vivo studies, and ultimately, poor bioavailability.[1][2] A compound that is not sufficiently soluble in aqueous media at physiological pH will likely fail, regardless of its intrinsic potency. A generally accepted goal for the solubility of drug discovery compounds is greater than 60 µg/mL.[1]

While specific, publicly available solubility data for this compound is limited, this guide serves as a comprehensive manual for its characterization. As a Senior Application Scientist, the objective is not just to provide data, but to equip fellow researchers with the foundational knowledge, robust experimental protocols, and interpretive framework necessary to generate and understand the solubility profile of this and similar compounds. We will explore the theoretical underpinnings of solubility, present detailed methodologies for its determination, and discuss the key factors that influence it.

Section 1: Understanding Aqueous Solubility: Kinetic vs. Thermodynamic

In the context of drug discovery, solubility is not a single, monolithic value. It is typically assessed in two distinct forms: kinetic and thermodynamic. Understanding the difference is crucial for applying the right methodology at the right stage of research.

-

Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (typically Dimethyl Sulfoxide, DMSO).[3] It is a high-throughput, rapid assessment well-suited for the early stages of discovery, such as screening large compound libraries.[1][4] However, because the measurement is taken over a short incubation period (e.g., 1-2 hours), the system may not reach equilibrium, potentially leading to supersaturated solutions and an overestimation of the true solubility.[5]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by measuring the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[2][6] This "shake-flask" method requires more time (often 24 hours or more) and more compound but provides the definitive data essential for later-stage lead optimization and preformulation activities.[4][6]

Section 2: Solubility Profile of this compound

Based on the general behavior of pyrimidine derivatives and related halogenated heterocycles, a qualitative solubility profile for this compound can be anticipated. Pyrimidine itself is moderately soluble in water and highly soluble in many organic solvents.[7] The introduction of a bromo group and a methyl group will influence this behavior, generally increasing lipophilicity and potentially reducing aqueous solubility.

The primary utility of this compound in a research setting often involves its initial dissolution in a strong organic solvent. Pyrimidine derivatives are frequently soluble in DMSO, which serves as the standard vehicle for creating high-concentration stock solutions for screening assays.[8]

| Solvent | Predicted Solubility | Rationale / Context |

| Water (Aqueous Buffer, pH 7.4) | Low to Moderate | The heterocyclic nitrogen atoms can participate in hydrogen bonding, but the bromo and methyl groups increase hydrophobicity. Solubility is expected to be a critical parameter to determine experimentally. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. Similar structures are noted to be soluble in DMSO. It is the recommended solvent for primary stock solution preparation.[3] |

| Methanol / Ethanol | Moderate to High | Polar protic solvents like alcohols are often effective for dissolving pyrimidine derivatives, which can act as hydrogen bond acceptors.[9][10] |

| N,N-Dimethylformamide (DMF) | High | Like DMSO, DMF is a polar aprotic solvent with a strong ability to solvate a wide range of organic molecules. Studies on other pyrimidine derivatives show high solubility in DMF.[10] |

| Acetonitrile (ACN) | Moderate | A polar aprotic solvent, often used in reversed-phase chromatography. Its solvating power is generally less than that of DMSO or DMF. |

| Dichloromethane (DCM) / Chloroform | Moderate to High | Nonpolar and weakly polar organic solvents can be effective, depending on the overall lipophilicity of the molecule. |

Section 3: Experimental Determination of Solubility

The following protocols provide a self-validating framework for accurately determining both the kinetic and thermodynamic solubility of this compound.

Part 3.1: Kinetic Solubility Determination (Nephelometric Method)

This high-throughput method is ideal for early-stage assessment. The underlying principle is that as the compound precipitates from the aqueous solution, the resulting suspended particles will scatter a beam of light. The amount of scattered light is proportional to the amount of insoluble material.[11][12]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Rationale: A high-concentration stock in a strong organic solvent is necessary to initiate the assay.[13] DMSO is the industry standard.

-

-

Plate Setup: Using a liquid handler, dispense the DMSO stock solution into the wells of a clear-bottom 96-well microplate. Perform a serial dilution in DMSO directly in the plate to create a range of concentrations (e.g., from 200 µM down to 1.56 µM final assay concentration).

-

Buffer Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final target concentrations. The final DMSO concentration should be kept low and consistent, typically ≤2%.[13]

-

Rationale: The addition of the aqueous buffer induces precipitation of the compound once its solubility limit is exceeded.[5] Maintaining a low and constant DMSO concentration is critical as it can act as a co-solvent, artificially inflating solubility.

-

-

Incubation: Shake the plate for 2 hours at a controlled temperature (e.g., 25°C).[4]

-

Measurement: Measure the turbidity (light scattering) in each well using a microplate nephelometer.[14]

-

Data Analysis: Plot the measured light scattering units against the compound concentration. The kinetic solubility is defined as the concentration at which a significant increase in signal is observed compared to the baseline, indicating the onset of precipitation.

// Set colors and styles stock, plate, add_buffer, incubate, measure, analyze [penwidth=1.5, color="#5F6368"]; analyze [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Workflow for Thermodynamic Solubility Determination.

Section 4: Key Factors Influencing Solubility

The solubility of a compound like this compound is not fixed but is influenced by several environmental factors.

[1]* Temperature: For most solid compounds, solubility in a liquid solvent increases with temperature. This relationship is described by the van 't Hoff equation. Therefore, solubility measurements must always be performed at a controlled and reported temperature.

-

pH and pKa: As a pyrimidine derivative, the molecule contains basic nitrogen atoms that can be protonated at acidic pH. The pKa of the compound dictates the pH at which this ionization occurs. The ionized (charged) form of a molecule is generally much more soluble in aqueous media than the neutral form. T[7]herefore, determining solubility at different pH values (e.g., pH 2, pH 5, pH 7.4) can provide critical insights for predicting absorption in the gastrointestinal tract.

-

Crystal Form (Polymorphism): The crystal lattice energy of the solid material significantly impacts solubility. D[1]ifferent crystal forms (polymorphs) of the same compound can exhibit different solubilities. The thermodynamic solubility measurement should ideally be performed on the most stable crystal form, as metastable forms can lead to higher, but transient, solubility values.

[15]### Section 5: Safety and Handling Precautions

When handling this compound, researchers must adhere to standard laboratory safety protocols. While a specific safety data sheet (SDS) may not be available, data from closely related bromo-pyridine and bromo-pyrimidine compounds provide a strong basis for safe handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. *[16] Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. *[17][18] Exposure Routes: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and serious eye irritation. *[19][20] First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. *[17][21] Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Characterizing the solubility of this compound is an indispensable step in evaluating its potential as a valuable building block in drug discovery and development. This guide provides the necessary scientific context and detailed, actionable protocols for determining both its high-throughput kinetic solubility and its definitive thermodynamic solubility. By applying these methods, researchers can generate the reliable data needed to make informed decisions, mitigate risks associated with poor solubility, and ultimately accelerate the journey from chemical entity to viable drug candidate.

References

- Solubility of Things. (n.d.). Pyrimidine.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- AK Scientific, Inc. (n.d.). 4-Bromo-5-iodo-6-methylpyrimidine Safety Data Sheet.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- BioDuro. (n.d.). ADME Solubility Assay.

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.

- Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- Baluja, S., et al. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 6-Bromo-2-picoline.

- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News.

- Sigma-Aldrich. (2023). SAFETY DATA SHEET - 2-Bromo-6-(bromomethyl)pyridine.

- National Center for Biotechnology Information. (n.d.). 4-Bromo-6-methylpyridin-3-ol. PubChem.

- Di Mauro, G., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 3-BROMO-4-METHYLPYRIDINE.

- Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Bromo-4-methylpyridine.

- National Center for Biotechnology Information. (n.d.). 4-Bromo-6-methoxypyrimidine. PubChem.

- Matrix Scientific. (n.d.). This compound.

- Sun-shinechem. (n.d.). 4-Bromo-6-methylpyridine-2-carbonitrile.

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. enamine.net [enamine.net]

- 5. pharmatutor.org [pharmatutor.org]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. researchgate.net [researchgate.net]

- 11. bmglabtech.com [bmglabtech.com]

- 12. rheolution.com [rheolution.com]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. 4-Bromo-6-methylpyridin-3-ol | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 4-Bromo-6-methoxypyrimidine | C5H5BrN2O | CID 70700864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. aksci.com [aksci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Spectroscopic Landscape of a Niche Heterocycle

In the realm of medicinal chemistry and materials science, halogenated pyrimidines serve as pivotal building blocks for the synthesis of a vast array of functional molecules. Among these, 4-Bromo-6-methylpyrimidine (CAS No: 69543-98-2) presents a versatile scaffold, offering reactive sites for further chemical modification. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification of its derivatives.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its distinct arrangement of a pyrimidine ring, a methyl group, and a bromine atom, dictates its unique spectroscopic fingerprint. The electronegativity of the nitrogen and bromine atoms, coupled with the aromaticity of the pyrimidine ring, creates a specific electronic environment that influences the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its hydrogen and carbon framework.

¹H NMR Spectroscopy: A Window into the Proton Environment

The proton NMR spectrum of this compound is expected to be simple and highly informative, displaying three distinct signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.90 | Singlet | 1H | H2 |

| ~7.45 | Singlet | 1H | H5 |

| ~2.60 | Singlet | 3H | -CH₃ |

Causality Behind the Chemical Shifts:

-

H2 Proton (~8.90 ppm): This proton is situated between two electronegative nitrogen atoms, which strongly deshield it, causing its resonance to appear significantly downfield.

-

H5 Proton (~7.45 ppm): This proton resides on the carbon adjacent to the bromine-bearing carbon. Its chemical shift reflects the typical aromatic proton region, influenced by the pyrimidine ring currents and the electronegativity of the neighboring bromine.

-

Methyl Protons (~2.60 ppm): The protons of the methyl group are attached to the pyrimidine ring and exhibit a characteristic upfield shift compared to the aromatic protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal the five unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C6 |

| ~159.0 | C2 |

| ~158.0 | C4 |

| ~122.0 | C5 |

| ~24.0 | -CH₃ |

Expert Insights on Carbon Assignments:

-

C2, C4, and C6: These carbons are directly bonded to electronegative nitrogen or bromine atoms, resulting in their downfield chemical shifts. The carbon bearing the methyl group (C6) is also significantly deshielded.

-

C5: This carbon, bonded to a hydrogen, resonates at a more upfield position compared to the other ring carbons.

-

Methyl Carbon: The methyl carbon gives a characteristic signal in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can slightly influence chemical shifts.

-

Instrument Tuning and Shimming: Place the sample in the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy provides valuable information about the functional groups and bond vibrations within a molecule.

Table 3: Expected Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2980-2850 | Medium | C-H stretching (methyl) |

| ~1600-1450 | Strong | C=C and C=N stretching (pyrimidine ring) |

| ~1400 | Medium | C-H bending (methyl) |

| ~1100-1000 | Strong | C-Br stretching |

| ~850-750 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation of Vibrational Modes:

The IR spectrum is dominated by the characteristic vibrations of the pyrimidine ring and the C-Br bond. The presence of sharp peaks in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the pyrimidine core. The strong absorption around 1100-1000 cm⁻¹ is a key indicator of the carbon-bromine bond.

Experimental Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining IR spectra of solid samples.

Step-by-Step Methodology:

-

Background Spectrum: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum

The electron ionization (EI) mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 172/174 | [M]⁺˙ (Molecular ion peak with isotopic pattern for Bromine) |

| 93 | [M - Br]⁺ (Loss of a bromine radical) |

| 66 | [C₄H₄N]⁺ (Further fragmentation) |

Analysis of Fragmentation Pathways:

The most prominent feature in the mass spectrum will be the molecular ion peak cluster at m/z 172 and 174, with approximately equal intensities. A common fragmentation pathway for brominated aromatic compounds is the loss of the bromine radical, which would result in a significant peak at m/z 93. Further fragmentation of the pyrimidine ring can lead to smaller charged fragments.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).

-

Employ a temperature program that allows for the elution of the compound as a sharp peak (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

-

MS Detection:

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 40-200 amu).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, paying close attention to the molecular ion and the characteristic fragmentation pattern.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. While a complete set of experimentally verified public data is sparse, the principles outlined in this guide, based on predictable spectroscopic behavior and established methodologies, empower researchers to confidently acquire, interpret, and validate the structure of this important synthetic building block. The provided protocols emphasize self-validation and adherence to best practices, ensuring the generation of high-quality, reliable data in any drug discovery or development workflow.

References

Due to the lack of a central, publicly available, and complete dataset for this compound, this reference list includes resources for analogous compounds and general spectroscopic principles that form the basis of the analysis in this guide.

-

PubChem - National Center for Biotechnology Information. this compound. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reich, H.J. Organic Chemistry Data. University of Wisconsin. [Link]

Unveiling the Solid State: A Technical Guide to the Crystallographic Analysis of 4-Bromo-6-methylpyrimidine

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, technical walkthrough of the process for determining the crystal structure of 4-Bromo-6-methylpyrimidine. As the crystal structure for this specific compound has not been deposited in the Cambridge Structural Database (CSD), this document will serve as a comprehensive procedural manual. We will detail the synthesis, crystallization, and the subsequent single-crystal X-ray diffraction (SCXRD) analysis pipeline. To provide a tangible framework for data interpretation, the crystal structure of the closely related compound, 2-Iodo-4,6-dimethylpyrimidine, will be utilized as an illustrative case study.

Strategic Synthesis of this compound

The journey to a crystal structure begins with the synthesis of the target compound in high purity. A plausible and scalable synthetic route to this compound is adapted from established methodologies for halogenated pyrimidines. The proposed synthesis commences with the condensation of formamidine acetate and methyl acetoacetate to yield 6-methylpyrimidin-4-ol. Subsequent ortho-directed bromination with a suitable brominating agent like N-bromosuccinimide (NBS) affords 5-bromo-6-methylpyrimidin-4-ol. The final step involves the conversion of the hydroxyl group to a bromine atom via a chlorination/bromination sequence, for instance, by treatment with phosphorus oxychloride followed by a bromide source, or directly using a reagent like phosphorus tribromide.

Experimental Protocol: Synthesis of this compound (Hypothetical)

-

Synthesis of 6-methylpyrimidin-4-ol: In a round-bottom flask equipped with a reflux condenser, dissolve formamidine acetate and methyl acetoacetate in a suitable solvent such as ethanol. Heat the mixture at reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and isolate the product by filtration. Wash the solid with cold ethanol and dry under vacuum.

-

Bromination to 5-bromo-6-methylpyrimidin-4-ol: Suspend the 6-methylpyrimidin-4-ol in a chlorinated solvent like dichloromethane (DCM). Add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the mixture until the starting material is consumed, as indicated by TLC. Isolate the product by filtration and wash with DCM.

-

Conversion to this compound: Treat the 5-bromo-6-methylpyrimidin-4-ol with phosphorus oxychloride (POCl₃) at reflux to yield the chloro-intermediate. After removing the excess POCl₃ under reduced pressure, the intermediate can be subjected to a halogen exchange reaction with a bromide salt or, alternatively, a direct bromination of the pyrimidinol can be attempted with a reagent like PBr₃. Purify the final product by column chromatography on silica gel.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic study. For a small organic molecule like this compound, several crystallization techniques can be employed. The choice of solvent is critical and is typically determined through small-scale solubility screening.

Common Crystallization Techniques for Pyrimidine Derivatives:

-

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly in a dust-free environment.

-

Vapor Diffusion: This technique is highly effective for small quantities of material. A solution of the compound in a less volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent gradually diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

-

Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

dot graph TD { A[Dissolve this compound in a suitable solvent] --> B{Select Crystallization Method}; B --> C[Slow Evaporation]; B --> D[Vapor Diffusion]; B --> E[Solvent Layering]; C --> F[Allow solvent to evaporate slowly]; D --> G[Place solution in a chamber with an anti-solvent]; E --> H[Carefully layer an anti-solvent on top of the solution]; F --> I[Formation of Single Crystals]; G --> I; H --> I; }

Caption: Crystallization workflow for this compound.

Elucidating the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow for SCXRD:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

dot graph LR { subgraph "Experimental" A[Single Crystal] --> B(X-ray Diffractometer); B --> C{Diffraction Pattern}; end subgraph "Computational" C --> D[Data Processing]; D --> E[Structure Solution]; E --> F[Structure Refinement]; F --> G(Final Crystal Structure); end }

Caption: Single-crystal X-ray diffraction workflow.

Case Study: The Crystal Structure of 2-Iodo-4,6-dimethylpyrimidine

To illustrate the type of data obtained from a successful SCXRD experiment, we present the crystallographic information for 2-Iodo-4,6-dimethylpyrimidine.

| Parameter | Value | Significance |

| Chemical Formula | C₆H₇IN₂ | The elemental composition of the molecule. |

| Formula Weight | 234.04 g/mol | The molar mass of the compound. |

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | Pnma | The symmetry elements present in the crystal. |

| a | 7.930(2) Å | The length of the 'a' axis of the unit cell. |

| b | 7.0256(19) Å | The length of the 'b' axis of the unit cell. |

| c | 14.499(4) Å | The length of the 'c' axis of the unit cell. |

| α, β, γ | 90° | The angles between the unit cell axes. |

| Volume | 807.8(4) ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | 1.924 Mg/m³ | The calculated density of the crystal. |

| R-factor | 0.026 | A measure of the agreement between the experimental and calculated structure factors. |

Interpretation of the Crystal Structure of 2-Iodo-4,6-dimethylpyrimidine:

The crystal structure of 2-Iodo-4,6-dimethylpyrimidine reveals that the non-hydrogen atoms of the molecule are located on a crystallographic mirror plane. In the crystal packing, short intermolecular I···N contacts of 3.390(3) Å are observed, which link the molecules into zigzag chains. Additionally, π–π stacking interactions between the pyrimidine rings of adjacent molecules, with a centroid–centroid distance of 3.5168(10) Å, contribute to a two-dimensional supramolecular architecture. This detailed structural information is invaluable for understanding the solid-state properties of the compound and for designing new materials with desired characteristics.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive roadmap for its elucidation. From the strategic synthesis and meticulous crystallization to the powerful technique of single-crystal X-ray diffraction, the pathway to unveiling its three-dimensional atomic arrangement is clear. The case study of 2-Iodo-4,6-dimethylpyrimidine highlights the richness of information that can be gleaned from a successful crystallographic analysis, offering insights into molecular geometry and intermolecular interactions that are critical for advancements in drug discovery and materials science.

References

- Crystalliz

Synthesis and characterization of 4-Bromo-6-methylpyrimidine

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-6-methylpyrimidine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the landscape of modern drug discovery and materials science. Its unique electronic properties and versatile reactivity make it an ideal scaffold for introducing complex functionalities through cross-coupling reactions and nucleophilic substitutions. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from a commercially available precursor, 6-methyluracil. We delve into the causality behind the experimental design, from reaction mechanism to purification strategies. Furthermore, this document establishes a self-validating framework for the robust characterization of the final product using a suite of analytical techniques, including NMR and Mass Spectrometry, ensuring researchers can proceed with confidence in their downstream applications.

Strategic Overview: The Synthetic Blueprint

The synthesis of halopyrimidines from their corresponding pyrimidinone (or hydroxypyrimidine) precursors is a cornerstone of heterocyclic chemistry. The primary strategy hinges on the conversion of the C4-hydroxyl group of 6-methyluracil (which exists in tautomeric equilibrium with 4-hydroxy-6-methylpyrimidine) into a reactive intermediate that can be readily displaced by a bromide ion.